molecular formula C11H14OS B13156725 7-(Methylsulfanyl)-1,2,3,4-tetrahydronaphthalen-1-ol

7-(Methylsulfanyl)-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B13156725
M. Wt: 194.30 g/mol
InChI Key: BABCYPYELQMZGJ-UHFFFAOYSA-N
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Description

7-(Methylsulfanyl)-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound characterized by a naphthalene ring system with a methylsulfanyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Methylsulfanyl)-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the introduction of the methylsulfanyl group into the naphthalene ring system. One common method is the nucleophilic substitution reaction where a suitable naphthalene derivative is reacted with a methylsulfanyl reagent under controlled conditions. The reaction may require a base such as sodium hydride or potassium carbonate to facilitate the substitution.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reagents and conditions used.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

7-(Methylsulfanyl)-1,2,3,4-tetrahydronaphthalen-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(Methylsulfanyl)-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 7-(Methylsulfanyl)-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
  • Dimethyl sulfide
  • Methylsulfonylmethane

Comparison: 7-(Methylsulfanyl)-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its specific naphthalene ring system combined with the methylsulfanyl and hydroxyl groups. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.

Properties

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

7-methylsulfanyl-1,2,3,4-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C11H14OS/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h5-7,11-12H,2-4H2,1H3

InChI Key

BABCYPYELQMZGJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(CCCC2O)C=C1

Origin of Product

United States

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